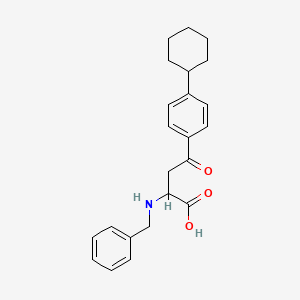

2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c25-22(15-21(23(26)27)24-16-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,21,24H,2,5-6,9-10,15-16H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYPZOHVVIYNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor under controlled conditions.

Introduction of the Cyclohexylphenyl Group: This step involves the coupling of a cyclohexylphenyl derivative with the intermediate compound formed in the previous step.

Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzylamino and cyclohexylphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Observations :

Substituent Diversity at Position 2: The target compound and its ethoxy analog (C₁₉H₂₁NO₄) share a benzylamino group, which enhances hydrogen-bonding capacity compared to the 4-fluorophenylamino group in the chlorophenyl-fluoroanilino analog (C₁₆H₁₂ClFNO₃) .

Position 4 Modifications: 4-Cyclohexylphenyl: This bulky, hydrophobic group in the target compound and its unsubstituted analog (C₁₆H₂₀O₃) likely improves lipid solubility, which could enhance membrane permeability in biological systems . 4-Chlorophenyl (C₁₆H₁₂ClFNO₃) and 4-ethoxyphenyl (C₁₉H₂₁NO₄): Chlorine is electron-withdrawing, while ethoxy is electron-donating, affecting aromatic ring reactivity and interactions with targets .

Functional Group Impact :

Implications of Structural Differences

- Solubility: The benzylamino and carboxylic acid groups in the target compound may confer moderate aqueous solubility, whereas the 4-cyclohexylphenyl group counterbalances this with hydrophobicity. In contrast, the methyl ester analog (C₁₁H₁₁ClO₃) is more lipophilic .

- Reactivity: The presence of a free carboxylic acid (in all but the ester) allows for salt formation or conjugation reactions. The benzylamino group’s secondary amine could participate in Schiff base formation or serve as a site for derivatization .

- Biological Interactions : The cyclohexylphenyl moiety’s bulkiness may hinder binding to flat active sites, while smaller substituents like chlorophenyl or ethoxyphenyl could improve fit in sterically restricted environments .

Biologische Aktivität

2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C18H23NO3

- Molecular Weight : 301.38 g/mol

- CAS Number : 298216-17-8

The biological activity of 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may function as an inhibitor of certain kinases, which play a critical role in cell signaling and metabolism.

Antidiabetic Properties

Research has indicated that derivatives of benzylamino acids can exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in the development of diabetes. For instance, a study identified a related compound that demonstrated maximal β-cell protective activity at an effective concentration (EC50) of 0.1 ± 0.01 μM against ER stress-induced apoptosis . This suggests that 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid may possess similar protective effects.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Inflammation is a common pathway in various chronic diseases, including diabetes and cardiovascular diseases. Compounds with similar structures have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Neuroprotective Effects

Emerging evidence suggests that compounds like 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid may also exert neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress and inflammation contribute to neuronal damage. The modulation of these pathways could pave the way for therapeutic applications in neurodegenerative diseases.

Case Studies

Q & A

Q. What are the standard protocols for synthesizing 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid?

The synthesis involves multi-step organic reactions, starting with the preparation of intermediates such as 4-(4-cyclohexylphenyl)-4-oxobutanoic acid (IUPAC name). Key steps include:

- Acylation : Introducing the benzylamino group via nucleophilic substitution or coupling reactions.

- Purification : Chromatography or recrystallization to isolate intermediates and the final product . Reaction conditions (e.g., temperature, catalysts) are tailored to optimize yield and minimize side products .

Q. How is the compound structurally characterized?

Structural confirmation relies on:

Q. What initial biological activities have been reported for this compound?

Studies on structurally similar 4-oxobutanoic acid derivatives suggest:

- Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membranes or enzymatic pathways .

- Anticancer potential : Apoptosis induction in cancer cell lines, possibly through kinase inhibition .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed?

Strategies include:

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC (>95%) before assays .

- Assay conditions : Standardize cell lines, incubation times, and controls to reduce variability .

Q. What computational approaches are used to predict binding modes?

Q. How to separate enantiomers for chiral purity studies?

Methods include:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases.

- Simulated Moving Bed (SMB) chromatography : For large-scale separation .

Q. What stability studies are critical for long-term storage?

Conduct accelerated stability testing :

- Expose the compound to heat (40–60°C), humidity (75% RH), and light to predict degradation pathways.

- Monitor changes via LC-MS to identify degradation products .

Q. How is toxicity evaluated preclinically?

- In vitro : Cytotoxicity assays (e.g., MTT) on non-cancerous cell lines (e.g., HEK293).

- In vivo : Acute toxicity studies in rodent models, focusing on organ histopathology and biochemical markers .

Q. What structure-activity relationship (SAR) insights guide optimization?

Key modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.